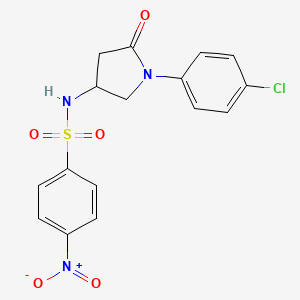

2,3-dichloro-N-(2-(4-(3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)-1H-1,2,3-triazol-1-yl)ethyl)benzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of related compounds to 2,3-dichloro-N-(2-(4-(3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)-1H-1,2,3-triazol-1-yl)ethyl)benzamide involves multiple steps, starting with the formation of key intermediates. In one study, 3-chloro-1-benzothiophene-2-carbonylchloride was reacted with hydrazine hydrate to yield 3-chloro-1-benothiophene-2-carbohydrazide. This intermediate was then used to synthesize 5-(3-chloro-1-benzothiophen-2-yl)-1,3,4-oxadiazole-2-thiol. Further reactions with chloroacetone and various aromatic aldehydes led to a series of chalcones. These steps highlight the complexity and versatility of the synthetic routes used to create such compounds, which are structurally related to the compound of interest .

Molecular Structure Analysis

The molecular structure of compounds in this class is characterized by the presence of multiple heterocyclic rings, such as thiophene, oxadiazole, and triazole, which are known for their potential biological activity. The presence of chlorine atoms and the amide group in the benzamide moiety can significantly affect the electronic distribution and overall molecular conformation, which are crucial for the biological activity of these compounds .

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of these compounds typically include condensation, dehydrosulfurization, and Mannich reactions. These reactions are carefully chosen to introduce the desired functional groups and to build the complex heterocyclic systems that define the pharmacophore of the molecules. The use of reagents like iodine and triethylamine in a DMF medium, as well as the employment of bases like NaOH, are critical for the success of these reactions .

Physical and Chemical Properties Analysis

The physical and chemical properties of such compounds are influenced by their molecular structure. The presence of multiple heteroatoms and aromatic systems can lead to compounds with significant pharmacological potential. The spectral data, including NMR spectroscopy, is essential for confirming the structures of these synthesized compounds. Additionally, the compounds' reactivity with biological targets, as indicated by molecular docking studies, suggests that they may act as enzyme inhibitors, which is a key consideration in drug design .

Case Studies and Applications

While the provided data does not include specific case studies, the antimicrobial activity of related compounds has been screened, indicating potential applications in the development of new antibacterial agents . Molecular docking studies of similar compounds have shown that they can act as inhibitors of enzymes like dihydrofolate reductase, which is a promising lead for the development of new therapeutics .

Scientific Research Applications

Synthesis and Structural Analysis

- Synthesis of Heterocyclic Compounds : This compound is part of research focusing on synthesizing various heterocyclic compounds. For instance, derivatives involving 1,2,4-triazole, 1,3,4-oxadiazole, and thiophene heterocycles have been explored for their potential applications (Vardanyan et al., 2021).

- Crystal Structure Analysis : The crystal structure of similar compounds, specifically those involving thiophene and oxadiazole groups, has been analyzed, providing insights into their molecular configurations (Sharma et al., 2016).

Biological and Pharmacological Potential

- Anticancer Properties : Compounds with structural similarities, including oxadiazole and triazole derivatives, have been evaluated for their anticancer activities against various cancer cell lines (Ravinaik et al., 2021).

- Antimicrobial and Antibacterial Activities : Several studies have explored the antimicrobial and antibacterial properties of compounds containing oxadiazole, triazole, and thiophene units. These studies highlight the potential of such compounds in combating bacterial and microbial infections (Ceylan et al., 2014); (Tien et al., 2016).

Synthesis Techniques and Methodologies

- Advanced Synthesis Techniques : Research has been conducted on developing advanced synthesis methods for compounds containing similar structures, focusing on green synthesis and efficient production methods (Dawle et al., 2012).

properties

IUPAC Name |

2,3-dichloro-N-[2-[4-(3-thiophen-2-yl-1,2,4-oxadiazol-5-yl)triazol-1-yl]ethyl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H12Cl2N6O2S/c18-11-4-1-3-10(14(11)19)16(26)20-6-7-25-9-12(22-24-25)17-21-15(23-27-17)13-5-2-8-28-13/h1-5,8-9H,6-7H2,(H,20,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VCIXTYOBXQWWJD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)Cl)Cl)C(=O)NCCN2C=C(N=N2)C3=NC(=NO3)C4=CC=CS4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H12Cl2N6O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

435.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,3-dichloro-N-(2-(4-(3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)-1H-1,2,3-triazol-1-yl)ethyl)benzamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-(3-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)azetidine-1-carbonyl)-1-(3,4-dimethylphenyl)pyrrolidin-2-one](/img/structure/B3011232.png)

![[1-(2-Fluorobenzyl)piperidin-4-yl]methanamine dihydrochloride](/img/structure/B3011235.png)

![Methyl 6-benzyl-2-(2,5-dichlorobenzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride](/img/structure/B3011241.png)

![N-(2-methylphenyl)-6-(3-methylpiperidin-1-yl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B3011245.png)

![(4-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)piperidin-1-yl)(3-(3-methoxyphenyl)-1-methyl-1H-pyrazol-5-yl)methanone](/img/structure/B3011247.png)